氧杂环丁烷-3-甲醛

描述

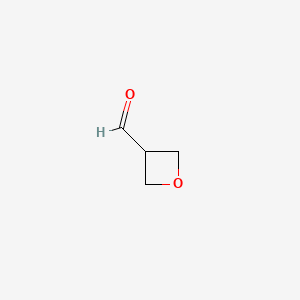

Oxetane-3-carbaldehyde is used in the preparation of 3-(5-methoxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione derivatives for the treatment of blood disorders . Its molecular formula is C4H6O2 .

Synthesis Analysis

A 4-pot telescoped procedure has been developed to prepare Oxetane-3-carbaldehyde using readily available starting materials . Classical homologation methods applied to oxetane-3-one proved challenging due to the sensitivity of the oxetane ring toward strongly oxidative, basic, and acidic conditions . A telescoped three-step sequence to functionalized spirocyclic oxetanes has been reported, involving Paternò–Büchi reactions between maleic acid derivatives and cyclic ketones .

Molecular Structure Analysis

The molecular structure of Oxetane-3-carbaldehyde is characterized by a four-membered oxetane ring. The molecular formula is C4H6O2, with an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .

Chemical Reactions Analysis

Oxetane-3-carbaldehyde can undergo various chemical reactions. For instance, under photoirradiation, a photocatalyst–quinuclidine system generates a radical in the α-position to the alcohol group, which is nucleophilic enough to add onto the vinyl sulfonium ion .

Physical and Chemical Properties Analysis

Oxetane-3-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 134.2±15.0 °C at 760 mmHg, and a vapor pressure of 8.2±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 37.2±3.0 kJ/mol and a flash point of 42.3±13.9 °C .

科学研究应用

氧杂环丁烷-3-甲醛衍生物,如 2-氯喹啉-3-甲醛及其类似物,用于合成喹啉环系和其他杂环系。它们在生物评价和合成化学中具有应用 (Hamama 等人,2018)。

氧杂环丁烷-3-甲醛及其相关化合物参与光化学反应,如 Paterno-Büchi 反应,导致氧杂环丁烷形成。该反应对理解醛和酮的光化学具有重要意义 (Funke 和 Cerfontain,1976)。

在药物中,氧杂环丁烷-3-甲醛衍生物在药物发现中很有用。例如,由炔丙醇合成的氧杂环丁烷-3-酮因其在药物开发中的潜力而具有价值 (Ye、He 和 Zhang,2010)。

氧杂环丁烷-3-甲醛衍生物在新型单分子磁体的开发中发挥作用。例如,衍生物 1-甲基-1H-吡咯-2-甲醛肟用于合成顺磁性过渡金属离子 (Giannopoulos 等人,2014)。

相关化合物氧杂环丁烷-3-酮的热分解已在理论上得到研究,以了解其反应途径,这在计算化学和理论研究领域至关重要 (Pustuła、Plonka 和 Makowski,2020)。

氧杂环丁烷,包括氧杂环丁烷-3-甲醛,是药物相关合成中的多功能构建模块,可用于创建功能化的氨基甲酸酯和其他药物化合物 (Guo、Laserna、Rintjema 和 Kleij,2016)。

氧杂环丁烷环,如氧杂环丁烷-3-甲醛中发现的,作为双生二甲基和羰基基团的生物等排体,在药物发现中具有重要意义,影响溶解度和代谢稳定性等性质 (Wuitschik 等人,2010)。

作用机制

Target of Action

Oxetanes in general have been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .

Mode of Action

Oxetane-3-carbaldehyde, like other oxetanes, can act as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . This replacement can lead to improved interactions with target molecules, potentially enhancing their efficacy. The endocyclic oxygen atom in the oxetane ring structure has increased Lewis basicity and accessibility of the lone pairs, providing hydrogen bond acceptor capability comparable to that of ketones .

Biochemical Pathways

Oxetanes have been shown to be involved in various chemical reactions, such as the intramolecular williamson ether synthesis and light-mediated paternò–büchi [2+2] cycloaddition reaction . These reactions can lead to changes in the physicochemical properties of ‘drug-like’ molecules .

Pharmacokinetics

The incorporation of oxetane motifs in drug-like molecules has been demonstrated to often improve metabolic stability, solubility, and lipophilicity .

Result of Action

The use of oxetanes in medicinal chemistry has been associated with enhanced properties of target compounds, including improved metabolic stability, solubility, and lipophilicity .

Action Environment

The action of Oxetane-3-carbaldehyde, like other oxetanes, can be influenced by environmental factors. For instance, the stability of oxetanes is often dictated by their substitution pattern . Additionally, the formation of the oxetane ring from an epoxide requires a certain activation energy, indicating that temperature can influence the reaction .

安全和危害

未来方向

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . Future directions include further exploration of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges .

生化分析

Biochemical Properties

The biochemical properties of Oxetane-3-carbaldehyde are not fully explored. The oxetane ring can be formed through diol cyclization . Oxetane-3-carbaldehyde could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Oxetanes are known to have an influence on physicochemical properties and are used as a stable motif in medicinal chemistry . Therefore, it is plausible that Oxetane-3-carbaldehyde could have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Oxetanes are known for their propensity to undergo ring-opening reactions , which could potentially lead to changes in the effects of this compound over time.

属性

IUPAC Name |

oxetane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCBRGMZDWYEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693535 | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305207-52-6 | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE](/img/structure/B578684.png)